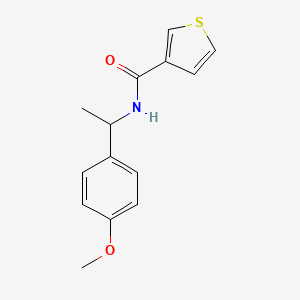

N-(1-(4-methoxyphenyl)ethyl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-[1-(4-methoxyphenyl)ethyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-10(11-3-5-13(17-2)6-4-11)15-14(16)12-7-8-18-9-12/h3-10H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZGLCKVKSBYEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)NC(=O)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-methoxyphenyl)ethyl)thiophene-3-carboxamide typically involves the condensation of thiophene-3-carboxylic acid with 1-(4-methoxyphenyl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-methoxyphenyl)ethyl)thiophene-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated, nitrated, and alkylated thiophene derivatives.

Scientific Research Applications

Anti-inflammatory Applications

One of the prominent applications of N-(1-(4-methoxyphenyl)ethyl)thiophene-3-carboxamide is as an inhibitor of the IκB kinase (IKK-2) enzyme. Inhibition of IKK-2 is significant because it plays a crucial role in the activation of the NF-κB signaling pathway, which is involved in inflammatory responses. The compound has been shown to be effective in treating various inflammatory diseases, including:

- Rheumatoid arthritis

- Asthma

- Chronic obstructive pulmonary disease

- Multiple sclerosis

The therapeutic potential of this compound lies in its ability to reduce inflammation by modulating cytokine production and other pro-inflammatory mediators .

Antioxidant Activity

Research indicates that derivatives of thiophene carboxamides, including this compound, exhibit significant antioxidant properties. The antioxidant activity can be quantified using assays such as the DPPH radical scavenging method. For instance, certain derivatives have shown antioxidant activity exceeding that of ascorbic acid, highlighting their potential for protecting cells from oxidative stress .

Anticancer Activity

This compound has demonstrated promising anticancer properties in various studies. It has been tested against several cancer cell lines, showing selective cytotoxicity. Notably:

- In vitro studies indicate higher cytotoxicity against glioblastoma (U-87) compared to triple-negative breast cancer (MDA-MB-231).

- The compound's mechanism may involve apoptosis induction and interference with cancer cell proliferation pathways .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has been found to inhibit acetylcholinesterase activity, which is crucial for conditions like Alzheimer's disease. In comparative studies, some thiophene derivatives exhibited greater inhibition than donepezil, a standard treatment for Alzheimer's . This highlights the compound's potential in neurodegenerative disease management.

Antimicrobial Properties

Emerging research suggests that thiophene carboxamides can exhibit antimicrobial activities against various pathogens. The structure of this compound allows it to interact with microbial cell membranes or inhibit essential metabolic pathways within bacteria . This application is particularly relevant given the rising concern over antibiotic resistance.

Data Summary Table

Case Study 1: Anti-inflammatory Efficacy

A study published in a peer-reviewed journal demonstrated that this compound effectively reduced inflammation markers in animal models of rheumatoid arthritis. The compound was administered at varying doses, showing a dose-dependent reduction in pro-inflammatory cytokines.

Case Study 2: Anticancer Activity

In vitro tests on U-87 and MDA-MB-231 cell lines revealed that this compound induced significant apoptosis at concentrations as low as 10 µM, suggesting its potential as a lead compound for further anticancer drug development.

Mechanism of Action

The mechanism of action of N-(1-(4-methoxyphenyl)ethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares N-(1-(4-methoxyphenyl)ethyl)thiophene-3-carboxamide with key analogs from the evidence, focusing on substituents, yields, melting points, and molecular weights:

Key Observations :

- Substituent Effects: The presence of electron-withdrawing groups (e.g., cyano in Compound 11) lowers melting points (156–158°C) compared to hydrogen-bonding groups (hydrazinocarbonyl in Compound 15, >300°C) .

- Synthetic Efficiency : Microwave-assisted synthesis () achieves moderate yields (52–84%), while racemic mixtures () achieve quantitative yields via mechanical mixing .

Functional Group Impact on Bioactivity

- Antimicrobial Activity: Analogs like N-(4-methylphenyl)-2-{[(E)-4-methylphenyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide () show antibacterial and antifungal activities, suggesting that methoxy and methyl groups enhance membrane permeability .

- Pharmaceutical Impurities : Impurity H(EP) (), containing a 4-methoxyphenylethyl group, highlights the importance of substituent purity in drug manufacturing .

Biological Activity

N-(1-(4-methoxyphenyl)ethyl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Thiophene ring : A five-membered heterocyclic compound containing sulfur.

- Carboxamide group : Contributes to its solubility and biological activity.

- Methoxyphenyl substituent : Enhances its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may act as an enzyme inhibitor, modulating the activity of various biochemical pathways. It binds to active sites on enzymes, preventing substrate access and subsequent catalytic reactions. This mechanism is crucial for its potential therapeutic applications, especially in cancer and antimicrobial treatments.

Anticancer Activity

Recent studies have demonstrated that thiophene derivatives exhibit significant anticancer properties. For instance, this compound was evaluated against several cancer cell lines, showing promising results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Hep3B (Liver) | 5.46 | Disruption of spheroid formation |

| MCF-7 (Breast) | 2.41 | Induction of apoptosis via p53 activation |

| HeLa (Cervical) | 12.58 | Inhibition of tubulin polymerization |

These findings suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. In vitro studies indicated that this compound exhibits bactericidal effects against various pathogens, including:

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| E. coli | 0.22 | Bactericidal |

| Klebsiella spp. | 0.25 | Bactericidal |

| Staphylococcus aureus | 0.30 | Bactericidal |

These results highlight the potential of thiophene derivatives as effective antimicrobial agents, particularly against resistant strains .

Case Studies

-

Anticancer Efficacy in Hep3B Cells :

A study demonstrated that this compound significantly inhibited Hep3B cell proliferation with an IC50 value of 5.46 µM. The compound induced apoptosis through caspase activation and increased p53 expression levels, indicating a robust anticancer mechanism . -

Antimicrobial Screening :

In a comprehensive screening against various bacterial strains, this compound displayed potent antimicrobial activity with low MIC values, suggesting its potential as a therapeutic agent for treating bacterial infections .

Q & A

Q. What synthetic strategies are recommended for N-(1-(4-methoxyphenyl)ethyl)thiophene-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

- Multi-Step Synthesis : Begin with thiophene-3-carboxylic acid as a core scaffold. Introduce the 4-methoxyphenylethylamine moiety via amide coupling using reagents like EDCI/HOBt or DCC. Optimize coupling efficiency by testing solvent polarity (e.g., DMF vs. THF) and temperature (25–60°C) .

- Catalyst Screening : Compare palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction with Ullmann-type reactions for amine linkages. Monitor yields via LC-MS .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral markers should be analyzed?

Methodological Answer:

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be systematically resolved?

Methodological Answer:

- Standardized Assays : Replicate assays (e.g., kinase inhibition) using identical cell lines (HEK293 vs. HeLa) and controls (e.g., staurosporine). Quantify IC50 values with dose-response curves .

- Metabolic Stability : Test liver microsome stability (human vs. rodent) to identify species-specific degradation .

- Impurity Profiling : Use HPLC-PDA (C18 column, acetonitrile/water gradient) to rule out interference from related compounds (e.g., N-oxide derivatives) .

Q. What computational approaches predict the compound’s pharmacokinetic and target-binding properties?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with cannabinoid receptors (CB1/CB2). Validate with mutagenesis data (e.g., key residues: Ser383 in CB1) .

- QSAR Modeling : Train models on thiophene-carboxamide derivatives to predict logP (target: 2.5–3.5) and BBB permeability .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers .

Q. How can reaction byproducts or isomers be minimized during synthesis?

Methodological Answer:

- Regioselectivity Control : Use directing groups (e.g., Boc-protected amines) to prevent thiophene C2/C5 isomerization .

- Chiral Resolution : Employ chiral HPLC (Chiralpak AD-H column) to separate enantiomers if asymmetric synthesis is incomplete .

- Byproduct Tracking : Monitor reactions in real-time with inline FTIR to detect early-stage intermediates (e.g., Michael adducts) .

Contradiction Analysis & Troubleshooting

Q. How should researchers address discrepancies in reported solubility or stability data?

Methodological Answer:

- Solvent Screening : Test solubility in DMSO, PBS, and simulated gastric fluid (pH 1.2–6.8) using nephelometry .

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via UPLC-QTOF .

- Counter-Validation : Compare results with orthogonal methods (e.g., DSC for melting point vs. hot-stage microscopy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.